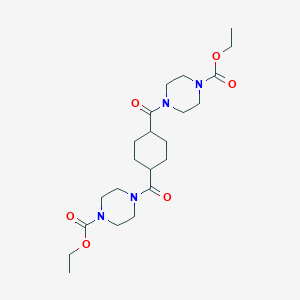
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate), also known as C16H30N4O6, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting key enzymes involved in various biological processes. For example, it has been reported to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to increase the levels of antioxidants such as glutathione, which helps to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) in lab experiments is its high purity. The synthesis method yields a product with a purity of over 98%, which makes it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate). One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of the compound and its effects on cognitive function.
Another area of interest is the development of new synthesis methods for Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) that can improve its solubility and yield. This could make the compound more suitable for use in various experiments and potentially lead to the development of new therapeutic applications.
In conclusion, Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
合成法
The synthesis of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves the reaction of diethyl malonate with 1,4-cyclohexanedione followed by the condensation of the resulting product with piperazine-1-carboxylic acid. The final product is obtained after purification using column chromatography. This method has been reported to yield a high purity product with good yield.
科学的研究の応用
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has been extensively studied for its potential therapeutic applications. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) |
|---|---|
分子式 |
C22H36N4O6 |
分子量 |
452.5 g/mol |
IUPAC名 |
ethyl 4-[4-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohexanecarbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H36N4O6/c1-3-31-21(29)25-13-9-23(10-14-25)19(27)17-5-7-18(8-6-17)20(28)24-11-15-26(16-12-24)22(30)32-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
LEIMRLYLUFRUDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)


![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)
![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine](/img/structure/B261388.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
